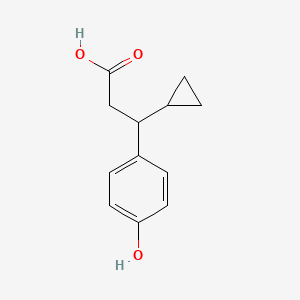

3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid

Description

Properties

IUPAC Name |

3-cyclopropyl-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-10-5-3-9(4-6-10)11(7-12(14)15)8-1-2-8/h3-6,8,11,13H,1-2,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXNQQUWPGXPMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CC(=O)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90727476 | |

| Record name | 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90727476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073545-88-6 | |

| Record name | 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90727476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid

This guide provides a comprehensive technical overview for the synthesis and characterization of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid, a compound of interest for researchers and professionals in drug development and medicinal chemistry. The document outlines a strategic synthetic approach, details the underlying chemical principles, and presents a systematic workflow for the thorough characterization and validation of the target molecule.

Introduction and Strategic Approach

The synthesis of this compound involves the creation of a carbon-carbon bond to append a propanoic acid moiety to a cyclopropyl ketone precursor. A logical and efficient synthetic strategy is paramount. The selected approach is a two-step process commencing with the preparation of a key intermediate, cyclopropyl(4-hydroxyphenyl)methanone, followed by a Reformatsky reaction to introduce the propanoic acid group. This method is chosen for its reliability and the commercial availability of the starting materials.

The characterization phase is designed to be rigorous, employing a suite of analytical techniques to unequivocally confirm the identity, purity, and structure of the synthesized compound. This ensures the generation of high-quality, reproducible data critical for subsequent research and development activities.

PART 1: Synthesis of this compound

The synthetic pathway is designed as a two-stage process. The first stage involves the synthesis of the key intermediate, cyclopropyl(4-hydroxyphenyl)methanone. The second stage utilizes this intermediate in a Reformatsky reaction to yield the final product.

Stage 1: Synthesis of Cyclopropyl(4-hydroxyphenyl)methanone

The initial step is the Friedel-Crafts acylation of phenol with cyclopropanecarbonyl chloride. This reaction is catalyzed by a Lewis acid, typically aluminum chloride, to facilitate the electrophilic substitution onto the aromatic ring. The para-substituted product is favored due to steric hindrance at the ortho positions.

Experimental Protocol:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet is charged with anhydrous aluminum chloride (1.2 eq) and dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: A solution of phenol (1.0 eq) in dry DCM is added dropwise to the stirred suspension at 0 °C.

-

Acylation: Cyclopropanecarbonyl chloride (1.1 eq) is added dropwise to the reaction mixture at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 4-6 hours.

-

Work-up: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL). The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford cyclopropyl(4-hydroxyphenyl)methanone.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous reagents and an inert atmosphere is crucial as aluminum chloride is highly hygroscopic and reacts violently with water, which would deactivate the catalyst.

-

Lewis Acid Catalyst: Aluminum chloride is a potent Lewis acid that coordinates with the carbonyl oxygen of the acyl chloride, increasing its electrophilicity and facilitating the attack by the electron-rich phenol ring.

-

Temperature Control: The initial low temperature (0 °C) helps to control the exothermic reaction and minimize the formation of byproducts.

Stage 2: Synthesis of this compound via Reformatsky Reaction

The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters from aldehydes or ketones.[1][2][3][4] In this step, cyclopropyl(4-hydroxyphenyl)methanone is reacted with an α-halo ester in the presence of zinc metal to form a β-hydroxy ester, which is then hydrolyzed to the target carboxylic acid.

Experimental Protocol:

-

Activation of Zinc: Zinc dust (2.0 eq) is activated by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and then dried under vacuum.

-

Reaction Setup: The activated zinc is placed in a three-necked flask under an inert atmosphere. Anhydrous tetrahydrofuran (THF) is added, followed by a small crystal of iodine to initiate the reaction.

-

Reagent Addition: A solution of ethyl bromoacetate (1.5 eq) and cyclopropyl(4-hydroxyphenyl)methanone (1.0 eq) in anhydrous THF is added dropwise to the zinc suspension. The reaction mixture is gently heated to reflux for 2-3 hours.

-

Work-up: The reaction is cooled to room temperature and quenched with saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Hydrolysis: The crude β-hydroxy ester is dissolved in a mixture of ethanol and 10% aqueous sodium hydroxide solution and stirred at room temperature overnight. The ethanol is then removed under reduced pressure, and the aqueous solution is acidified with 1 M HCl.

-

Purification: The precipitated product is collected by filtration, washed with cold water, and recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Causality Behind Experimental Choices:

-

Zinc Activation: Activation of zinc is necessary to remove the passivating layer of zinc oxide from its surface, thereby exposing the fresh metal for the reaction.

-

Reformatsky Reagent Formation: The reaction between ethyl bromoacetate and zinc forms an organozinc intermediate, known as a Reformatsky enolate.[3][4] This enolate is a soft nucleophile that selectively adds to the carbonyl group of the ketone.

-

Hydrolysis: The final step is the saponification of the ester to the corresponding carboxylic acid using a base, followed by acidification.

Synthetic Workflow Diagram:

Caption: Synthetic workflow for this compound.

PART 2: Characterization of this compound

A thorough characterization is essential to confirm the structure and purity of the synthesized this compound.

Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₁₃H₁₆O₃ |

| Molecular Weight | 220.26 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

Aromatic Protons: Two doublets in the aromatic region (δ 6.5-7.5 ppm) corresponding to the ortho and meta protons of the para-substituted phenyl ring.

-

Propanoic Acid Protons: A multiplet for the methine proton (CH) adjacent to the cyclopropyl and phenyl groups, and two diastereotopic protons of the methylene group (CH₂) appearing as a multiplet.

-

Cyclopropyl Protons: A complex multiplet in the upfield region (δ 0.0-1.5 ppm) for the protons of the cyclopropyl ring.

-

Hydroxyl and Carboxylic Acid Protons: Broad singlets for the phenolic OH and carboxylic acid COOH protons, which are exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton.

-

Carbonyl Carbon: A signal in the downfield region (δ 170-180 ppm) for the carboxylic acid carbonyl carbon.

-

Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm) for the six carbons of the phenyl ring.

-

Aliphatic Carbons: Signals for the methine, methylene, and cyclopropyl carbons in the upfield region.

-

2. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak [M]⁺: m/z = 220.1099 (for C₁₃H₁₆O₃)

-

Expected Fragmentation: Key fragments may include the loss of the carboxylic acid group (-COOH), the cyclopropyl group, and cleavage of the propanoic acid side chain.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy will be used to identify the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (Phenol) | 3200-3600 (broad) |

| O-H (Carboxylic Acid) | 2500-3300 (very broad) |

| C=O (Carboxylic Acid) | 1700-1725 |

| C=C (Aromatic) | 1450-1600 |

| C-O (Phenol) | 1200-1260 |

Characterization Workflow Diagram:

Caption: Workflow for the characterization of the synthesized product.

Conclusion

This technical guide provides a robust and scientifically sound framework for the synthesis and characterization of this compound. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently produce and validate this target compound. The comprehensive characterization plan ensures the integrity of the final product, which is a critical prerequisite for its use in further scientific investigation and drug development endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid is a small molecule with significant potential in medicinal chemistry. Its structural motifs, including a cyclopropyl group, a phenolic hydroxyl group, and a carboxylic acid, suggest a diverse range of possible biological interactions. Preliminary research on analogous structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, has revealed promising antimicrobial and anticancer activities.[1][2][3][4][5] Understanding the physicochemical properties of this compound is therefore a critical step in elucidating its therapeutic potential and enabling its development as a drug candidate.

This guide provides a comprehensive overview of the key physicochemical properties of this compound, detailing established experimental methodologies for their determination. By offering both theoretical grounding and practical protocols, this document aims to equip researchers with the necessary knowledge to thoroughly characterize this and similar molecules.

Molecular Structure and Basic Properties

The foundational attributes of this compound are summarized below. These properties are fundamental to all subsequent physicochemical characterizations.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₃ | |

| Molecular Weight | 206.24 g/mol | [6] |

| SMILES | O=C(O)CC(C1CC1)C2=CC=C(O)C=C2 | |

| CAS Number | 1073545-88-6 | [6] |

While specific experimental data for the target molecule is limited, we can draw comparisons with the related compound, 3-(4-Hydroxyphenyl)propionic acid, to provide context for expected values.

| Property | 3-(4-Hydroxyphenyl)propionic acid | Source |

| Molecular Formula | C₉H₁₀O₃ | [7][8][9][10] |

| Molecular Weight | 166.17 g/mol | [7][8][9][10] |

| Melting Point | 125 - 132 °C | [7][8] |

| logP | 1.16 - 1.2 | [9] |

Ionization Constant (pKa)

The pKa is a critical parameter that governs the extent of ionization of a molecule at a given pH. For this compound, both the carboxylic acid and the phenolic hydroxyl group are ionizable. The pKa values will influence its solubility, absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[11] The principle involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[12][13]

-

Preparation of Solutions:

-

Prepare a standard solution of the analyte (this compound) of known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water or a co-solvent if solubility is low).[14]

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[14]

-

Prepare a solution to maintain constant ionic strength (e.g., 0.15 M KCl).[14]

-

-

Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[14]

-

Titration:

-

Place a known volume of the analyte solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution.

-

If determining the pKa of the carboxylic acid, titrate with the standardized NaOH solution, adding small, precise volumes.

-

Record the pH after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa of the carboxylic acid corresponds to the pH at the half-equivalence point.[15]

-

To determine the pKa of the phenolic hydroxyl group, the initial solution may need to be made basic before titrating with a standardized acid.

-

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's differential solubility in a nonpolar (lipid-like) and a polar (aqueous) phase. It is a key determinant of a drug's ability to cross cell membranes and its overall pharmacokinetic profile.[16]

Experimental Determination of logP: Shake-Flask Method

The shake-flask method is the gold standard for experimental logP determination.[16] It involves partitioning the compound between two immiscible liquids, typically n-octanol and water, and then measuring the concentration of the compound in each phase.[17]

-

Preparation:

-

Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Prepare a stock solution of the analyte in the aqueous phase.

-

-

Partitioning:

-

Add a known volume of the analyte stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a separatory funnel or vial.

-

Shake the mixture vigorously for a set period (e.g., 5 minutes) to facilitate partitioning.[18]

-

Allow the phases to separate completely. Centrifugation can be used to expedite this process.[18]

-

-

Analysis:

-

Carefully sample an aliquot from each phase.

-

Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[17]

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

-

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and subsequent absorption. Poor aqueous solubility is a major challenge in drug development.[19]

Experimental Determination of Aqueous Solubility: Shake-Flask Method

The shake-flask method is also the gold standard for determining equilibrium solubility.[20] It involves creating a saturated solution of the compound and then measuring its concentration.

-

Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous solvent (e.g., water, buffer at a specific pH) in a sealed container.[20]

-

Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[20]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.[20] Care must be taken to avoid precipitation of the dissolved compound during this step.

-

Analysis:

-

Withdraw a precise volume of the clear supernatant.

-

If necessary, dilute the sample with the solvent.

-

Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).[21]

-

-

Reporting: Express the solubility as mass per unit volume (e.g., mg/mL) or molarity.

Conclusion

The physicochemical properties of this compound are paramount to its potential as a therapeutic agent. While experimental data for this specific molecule is not yet widely available, the established methodologies of potentiometric titration for pKa, the shake-flask method for logP, and the shake-flask method for solubility provide robust frameworks for its characterization. The insights gained from studying related compounds, coupled with the detailed protocols provided in this guide, will empower researchers to thoroughly evaluate this promising molecule and advance its journey through the drug discovery and development pipeline.

References

- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens [mdpi.com]

- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties [mdpi.com]

- 5. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [cymitquimica.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-(4-Hydroxyphenyl)propionic acid | 501-97-3 [chemicalbook.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. byjus.com [byjus.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 17. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. bio-protocol.org [bio-protocol.org]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. researchgate.net [researchgate.net]

- 21. solubility experimental methods.pptx [slideshare.net]

A Technical Guide to the Spectroscopic Analysis of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characterization of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid, a molecule of interest in medicinal chemistry and drug development. By leveraging a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present a comprehensive elucidation of its molecular structure. This document is intended for researchers, scientists, and drug development professionals, offering not only predicted spectral data and their interpretation but also detailed experimental protocols and the underlying scientific rationale for the analytical choices made.

Introduction: The Structural Significance of this compound

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. This compound incorporates several key pharmacophoric features: a chiral center, a cyclopropyl ring, a phenolic hydroxyl group, and a carboxylic acid moiety. Each of these functional groups can engage in specific interactions with biological targets, making a precise understanding of the molecule's three-dimensional structure and electronic properties paramount. Spectroscopic analysis provides the foundational data for this understanding, confirming the identity, purity, and structural integrity of the synthesized compound.

This guide will deconstruct the spectroscopic signature of this molecule, demonstrating how the interplay of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating confirmation of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons like those of the carboxylic acid and phenol groups.[1]

-

Ensure the sample is fully dissolved. If necessary, gently vortex the tube.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

-

¹H NMR:

-

A standard one-pulse experiment is typically sufficient.

-

The spectral width should encompass the expected chemical shift range (e.g., 0 to 13 ppm).

-

A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

A proton-decoupled experiment (e.g., zgpg30) is standard to simplify the spectrum to singlets for each unique carbon.

-

A wider spectral width is required (e.g., 0 to 200 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans is necessary.[2]

-

The following diagram illustrates the general workflow for NMR analysis:

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by shielding and deshielding effects from adjacent functional groups.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.1 | broad singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[3][4] |

| ~9.2 | singlet | 1H | Ar-OH | The phenolic proton signal is also exchangeable and its chemical shift can be concentration and solvent dependent.[5][6] |

| ~7.05 | doublet | 2H | Ar-H (ortho to -OH) | These aromatic protons are ortho to the electron-donating hydroxyl group, leading to a slight upfield shift compared to the other aromatic protons. |

| ~6.70 | doublet | 2H | Ar-H (meta to -OH) | These aromatic protons are meta to the hydroxyl group. |

| ~3.15 | triplet | 1H | CH (benzylic) | This proton is at a chiral center, adjacent to the aromatic ring, the cyclopropyl group, and the CH₂ group. It is deshielded by the aromatic ring. |

| ~2.60 | doublet | 2H | CH₂ | These protons are adjacent to the chiral center and the carboxylic acid group. They are diastereotopic and may appear as a complex multiplet. |

| ~1.05 | multiplet | 1H | CH (cyclopropyl) | The methine proton of the cyclopropyl group. |

| ~0.50 | multiplet | 2H | CH₂ (cyclopropyl) | The methylene protons of the cyclopropyl ring are highly shielded due to the ring's anisotropy.[7][8] |

| ~0.25 | multiplet | 2H | CH₂ (cyclopropyl) | These protons are also part of the cyclopropyl methylene groups and are diastereotopic. |

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~175.0 | C=O | The carbonyl carbon of the carboxylic acid is significantly deshielded.[3][4] |

| ~155.5 | C (Ar, attached to -OH) | The aromatic carbon attached to the hydroxyl group is deshielded. |

| ~132.0 | C (Ar, attached to CH) | The ipso-carbon of the aromatic ring attached to the propanoic acid chain. |

| ~129.5 | CH (Ar, ortho to -OH) | Aromatic methine carbons. |

| ~115.0 | CH (Ar, meta to -OH) | Aromatic methine carbons shielded by the -OH group. |

| ~45.0 | CH (benzylic) | The benzylic carbon at the chiral center. |

| ~40.0 | CH₂ | The methylene carbon of the propanoic acid chain. |

| ~15.0 | CH (cyclopropyl) | The methine carbon of the cyclopropyl ring. |

| ~5.0 | CH₂ (cyclopropyl) | The methylene carbons of the cyclopropyl ring are characteristically shifted upfield.[9] |

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR-IR is a common and convenient method for obtaining the IR spectrum of a solid sample.

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound will be dominated by the absorptions of the hydroxyl and carbonyl groups.

| Predicted Wavenumber (cm⁻¹) | Vibration | Description |

| 3500-3200 (broad) | O-H stretch (phenol) | The broadness is due to intermolecular hydrogen bonding.[10][11] |

| 3300-2500 (very broad) | O-H stretch (carboxylic acid) | This very broad band is characteristic of the hydrogen-bonded dimer of a carboxylic acid and often overlaps with C-H stretching vibrations.[12][13] |

| ~3050 | C-H stretch (aromatic) | Stretching vibrations of the C-H bonds on the benzene ring. |

| ~3000 | C-H stretch (cyclopropyl) | The C-H stretching in cyclopropyl rings often appears at slightly higher wavenumbers than in alkanes. |

| 2980-2850 | C-H stretch (aliphatic) | Stretching vibrations of the C-H bonds in the propanoic acid chain. |

| ~1700 | C=O stretch (carboxylic acid) | A strong, sharp absorption characteristic of the carbonyl group in a hydrogen-bonded carboxylic acid dimer.[12] |

| 1610, 1510 | C=C stretch (aromatic) | Characteristic absorptions for the benzene ring.[10] |

| ~1230 | C-O stretch (phenol/acid) | Stretching vibrations of the C-O single bonds. |

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for polar molecules like carboxylic acids, often yielding a prominent molecular ion or pseudomolecular ion.

-

Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid or ammonium acetate to promote ionization.

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the [M-H]⁻ ion.

Predicted Mass Spectrum and Interpretation

The molecular formula of this compound is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol .

-

Molecular Ion: In ESI-MS, we would expect to observe the pseudomolecular ions:

-

Negative Ion Mode: [M-H]⁻ at m/z 205.

-

Positive Ion Mode: [M+H]⁺ at m/z 207 or [M+Na]⁺ at m/z 229.

-

-

Key Fragmentation Pathways: In a higher-energy fragmentation experiment (MS/MS), several characteristic losses are anticipated:

-

Loss of H₂O (18 Da): From the carboxylic acid and/or phenol group.

-

Loss of CO₂ (44 Da): Decarboxylation of the carboxylic acid is a common fragmentation pathway.

-

Loss of COOH (45 Da): Cleavage of the carboxylic acid group.

-

Cleavage of the cyclopropyl ring: This can lead to a series of smaller fragments.

-

Benzylic cleavage: Fragmentation at the bond between the chiral center and the aromatic ring.

-

The following diagram illustrates a plausible fragmentation pathway:

Conclusion: A Cohesive Structural Portrait

The combination of NMR, IR, and MS provides a robust and self-validating analytical framework for the structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy meticulously map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and insights into the molecule's stability and fragmentation. The predicted data presented in this guide, grounded in the established principles of spectroscopic interpretation, serves as a reliable reference for researchers working with this and structurally related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Visualizer loader [nmrdb.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Download NMR Predict - Mestrelab [mestrelab.com]

- 6. 3-Cyclopropylpropanoic acid | C6H10O2 | CID 2758013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PROSPRE [prospre.ca]

- 8. spectrabase.com [spectrabase.com]

- 9. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]

- 12. m.youtube.com [m.youtube.com]

- 13. Visualizer loader [nmrdb.org]

Unlocking Therapeutic Potential: A Technical Guide to Identifying Targets of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid

Introduction: Rationale for a Novel Scaffold

In the landscape of modern drug discovery, the rational design of small molecules with optimized pharmacological properties is paramount. The compound 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid represents a strategic amalgamation of chemical moieties, each contributing to its potential as a therapeutic agent. The inclusion of a cyclopropyl ring is a deliberate choice aimed at enhancing metabolic stability, improving receptor binding affinity, and potentially reducing off-target effects by constraining the molecule into a favorable bioactive conformation.[1][2][3] This three-membered carbocycle is a feature of numerous successful clinical drugs across a range of therapeutic areas, including oncology and infectious diseases.[1][4][5]

The 4-hydroxyphenylpropanoic acid core is also of significant interest, as derivatives of this scaffold have demonstrated promising anticancer, antioxidant, and antimicrobial activities.[6][7][8][9][10][11][12] Furthermore, related hydroxyphenylpropanoic acid metabolites have been shown to modulate pathways involved in cardiovascular health, such as the suppression of macrophage foam cell formation and the activation of endothelial nitric oxide synthase (eNOS).[13][14][15]

This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the therapeutic targets of this compound. We will delve into hypothesized target classes based on its structural alerts and provide detailed, field-proven experimental protocols for target deconvolution and validation.

Hypothesized Therapeutic Areas and Potential Target Classes

Based on the known biological activities of structurally related compounds, we can postulate several promising therapeutic avenues for this compound.

1. Oncology: The demonstrated anticancer and antioxidant properties of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives suggest that our lead compound may target proteins involved in cancer cell proliferation, survival, or migration.[6][7][9][10] Potential target classes include:

- Kinases: Many cyclopropyl-containing drugs are potent kinase inhibitors.[1]

- Enzymes involved in redox homeostasis: The antioxidant activity points towards targets that modulate cellular oxidative stress.

2. Infectious Diseases: The antimicrobial and antifungal efficacy of similar scaffolds indicates that this compound could inhibit essential microbial enzymes or cellular processes.[8][11][12]

3. Cardiovascular Diseases: The ability of related hydroxyphenylpropanoic acids to influence macrophage function and nitric oxide production suggests potential applications in atherosclerosis and hypertension.[13][14][15] Potential targets could be involved in:

- Lipid metabolism and transport in macrophages.

- Endothelial cell signaling pathways.

Target Deconvolution Strategy: A Multi-pronged Approach

Identifying the specific molecular targets of a bioactive compound is a critical step in drug development.[16][17][18][19] A robust target deconvolution strategy should employ multiple orthogonal approaches to increase the confidence in putative targets. We advocate for a parallel workflow utilizing both affinity-based and label-free methods.

Caption: A multi-pronged workflow for target deconvolution and validation.

Experimental Protocols

Part 1: Affinity-Based Target Identification

The cornerstone of this approach is the synthesis of a chemical probe by attaching an affinity tag (e.g., biotin) to the parent compound.[17][20] This allows for the selective capture of binding partners from a complex biological mixture.

Protocol 1: Synthesis of a Biotinylated Affinity Probe

-

Structure-Activity Relationship (SAR) Analysis: Before synthesis, it is crucial to understand which parts of this compound are essential for its biological activity. This can be achieved by synthesizing and testing a small library of analogs with modifications at different positions. The goal is to identify a non-essential position for linker attachment that preserves the compound's activity.

-

Linker Attachment: A flexible linker (e.g., a polyethylene glycol chain) should be attached to the identified non-essential position. The other end of the linker will be conjugated to biotin.

-

Synthesis and Purification: Standard organic synthesis protocols will be used to create the biotinylated probe. The final product must be purified by HPLC and its structure confirmed by NMR and mass spectrometry.

-

Activity Confirmation: The biological activity of the biotinylated probe should be tested in a relevant phenotypic assay to ensure that the modification has not significantly altered its function.

Protocol 2: Affinity Chromatography Pull-down Assay

-

Immobilization of the Probe: The biotinylated probe is incubated with streptavidin-coated magnetic beads or agarose resin to immobilize it.[17]

-

Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line if investigating anticancer effects). Ensure the lysis buffer contains protease and phosphatase inhibitors.

-

Incubation: Incubate the cell lysate with the probe-immobilized beads. A control experiment using beads without the probe or with a non-biotinylated compound should be run in parallel.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads. This can be done by competitive elution with an excess of the free, non-biotinylated compound, or by using a denaturing elution buffer.

-

Protein Identification: The eluted proteins are then identified using mass spectrometry.[21]

Part 2: Label-Free Target Identification

Label-free methods offer the advantage of studying drug-target interactions in a more native-like environment, without the need for chemical modification of the compound.[17][22]

Protocol 3: Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP)

This method is based on the principle that the binding of a small molecule can stabilize its target protein against thermal denaturation.[17][19][23]

-

Cell Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.

-

Heating: Heat the treated samples across a range of temperatures.

-

Protein Extraction and Analysis: For CETSA, the soluble fraction of a specific protein of interest is analyzed at different temperatures by Western blotting. For TPP, the entire soluble proteome is analyzed by mass spectrometry to identify proteins with increased thermal stability in the presence of the compound.[22]

Protocol 4: Drug Affinity Responsive Target Stability (DARTS)

DARTS leverages the principle that a small molecule binding to its target protein can protect it from proteolytic degradation.[17][20]

-

Lysate Treatment: Incubate a cell lysate with the compound or a vehicle control.

-

Protease Digestion: Add a protease (e.g., thermolysin) to the lysates and incubate for a specific time.

-

Analysis: The reaction is stopped, and the samples are analyzed by SDS-PAGE and Coomassie staining or by mass spectrometry to identify proteins that are protected from degradation in the compound-treated sample compared to the control.

Data Analysis and Hit Prioritization

The output from the mass spectrometry analyses will be a list of potential protein "hits" for each method.

| Method | Primary Output | Strengths | Potential Weaknesses |

| Affinity Chromatography | List of proteins that bind to the immobilized probe. | Can identify both direct and indirect binding partners. | Risk of false positives from non-specific binding; probe synthesis can be challenging. |

| CETSA/TPP | List of proteins with increased thermal stability upon compound binding. | Can be performed in live cells; provides evidence of direct target engagement. | May not detect targets that are not stabilized by ligand binding. |

| DARTS | List of proteins protected from proteolysis by compound binding. | Does not require compound modification; relatively simple to perform. | May not be suitable for all proteins; protease choice is critical. |

Bioinformatic Analysis: The lists of putative targets from each method should be compared and analyzed using bioinformatics tools.[24] This includes:

-

Pathway Analysis: To determine if the identified proteins are enriched in specific signaling or metabolic pathways.

-

Protein-Protein Interaction Network Analysis: To identify potential protein complexes that may be targeted.

-

Literature Mining: To see if any of the identified proteins are known targets for similar compounds or are implicated in the diseases of interest.

Hit Prioritization: Based on the convergence of data from multiple methods and the bioinformatic analysis, a prioritized list of the most promising target candidates should be generated for further validation.

Target Validation

Once a list of high-confidence targets has been established, it is essential to validate that they are indeed responsible for the observed biological effects of the compound.

Protocol 5: In Vitro Biochemical/Enzymatic Assays

If the putative target is an enzyme, its activity should be measured in the presence and absence of this compound to determine if the compound has a direct inhibitory or activating effect.

Protocol 6: Cell-Based Target Engagement Assays

Techniques like the NanoBRET™ assay can be used to quantify the engagement of the compound with its target protein in living cells, providing a more physiologically relevant confirmation of the interaction. A dose-response CETSA can also be used to confirm target engagement in a cellular context.

Protocol 7: Genetic Validation

The role of the identified target in mediating the compound's effects can be confirmed using genetic approaches.

-

Gene Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein.

-

Phenotypic Rescue: If the knockdown/knockout of the target protein phenocopies the effect of the compound, and if the compound's effect is diminished in the knockdown/knockout cells, this provides strong evidence that the protein is the relevant target.

Caption: Workflow for genetic validation of a potential therapeutic target.

Conclusion

This compound is a promising scaffold with the potential for therapeutic applications in oncology, infectious diseases, and cardiovascular disorders. This guide has outlined a systematic and rigorous approach to identifying and validating its molecular targets. By combining affinity-based and label-free target deconvolution methods with robust validation strategies, researchers can confidently elucidate the mechanism of action of this novel compound and accelerate its journey towards clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Cyclopropyl Scaffold: A Generalist for Marketed Drugs: Ingenta Connect [ingentaconnect.com]

- 5. Cyclopropyl Scaffold: A Generalist for Marketed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hmsom.elsevierpure.com [hmsom.elsevierpure.com]

- 7. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. [PDF] Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Target Deconvolution - Creative Biolabs [creative-biolabs.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]

- 22. Target deconvolution with matrix-augmented pooling strategy reveals cell-specific drug-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Chemoproteomics - Wikipedia [en.wikipedia.org]

- 24. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

An In-Depth Technical Guide to Evaluating the In Vitro Cytotoxicity of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic Acid on Cancer Cell Lines

Abstract

The exploration of novel chemical entities for anticancer activity is a cornerstone of modern drug discovery. This guide provides a comprehensive technical framework for assessing the in vitro cytotoxicity of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid, a compound of interest with potential therapeutic applications. While direct studies on this specific molecule are emerging, we draw upon established methodologies and data from structurally similar compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, to present a robust investigational strategy.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols for key cytotoxicity assays, guidance on cell line selection, and insights into mechanistic studies.

Introduction: The Rationale for Cytotoxicity Profiling

The preliminary assessment of any potential anticancer agent involves a thorough evaluation of its cytotoxic effects against a panel of cancer cell lines. Cytotoxicity assays are fundamental in determining a compound's ability to inhibit cell growth or induce cell death, providing essential data on its potency and selectivity. The compound this compound belongs to a class of compounds that has demonstrated interesting biological activities. Recent studies on derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising, structure-dependent anticancer activity against non-small cell lung cancer cells (A549), highlighting the potential of this chemical scaffold.[1][2][3]

This guide will delineate a logical, multi-faceted approach to characterizing the cytotoxic profile of this compound, moving from broad viability screening to more detailed mechanistic investigations.

Strategic Selection of Cancer Cell Lines

The choice of cancer cell lines is critical for obtaining meaningful and translatable results. A well-selected panel should represent a variety of cancer types to assess the breadth of the compound's activity.

Recommended Initial Panel:

-

A549 (Non-Small Cell Lung Carcinoma): Given the observed activity of similar compounds against this cell line, it serves as a primary model.[1][2]

-

MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line widely used in breast cancer research.[4][5]

-

HeLa (Cervical Cancer): A robust and widely used cell line for general cytotoxicity screening.[4]

-

HepG2 (Hepatocellular Carcinoma): Represents a liver cancer model and can provide insights into potential hepatotoxicity.[6][7]

-

K562 (Chronic Myelogenous Leukemia): A suspension cell line to evaluate activity against hematological malignancies.[8]

Inclusion of a Non-Cancerous Control Cell Line:

To assess the selectivity of the compound, a non-cancerous cell line should be included in the screening panel.

-

Vero (Kidney epithelial cells from an African green monkey): Studies on similar compounds have shown favorable cytotoxicity profiles against Vero cells, indicating potential for cancer cell-specific activity.[1][2][9]

Methodologies for Assessing Cytotoxicity

A multi-parametric approach employing a combination of assays is recommended to build a comprehensive understanding of the compound's cytotoxic effects.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[10]

Experimental Protocol: MTT Assay [4][11]

-

Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include untreated and vehicle controls.

-

Incubation: Incubate the plates for 24, 48, and 72 hours to assess time-dependent effects.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[4]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]

Cell Membrane Integrity Assessment: The LDH Assay

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon damage to the plasma membrane.[12][13][14] This assay is a reliable indicator of cell lysis and necrosis.[13][15]

Experimental Protocol: LDH Assay [14][16][17]

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After the desired incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.[8]

-

Assay Plate Preparation: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[8]

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.[12][14]

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[14][16]

Apoptosis Induction Assessment: Caspase-3/7 Assay

To determine if the compound induces programmed cell death (apoptosis), a Caspase-Glo® 3/7 assay can be employed. Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[18][19][20] This luminescent assay measures their activity.[18][21]

Experimental Protocol: Caspase-Glo® 3/7 Assay [18][21][22][23]

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements and treat with the compound as previously described.[8][19]

-

Reagent Addition: After the incubation period (typically shorter, e.g., 6, 12, or 24 hours), add an equal volume of the Caspase-Glo® 3/7 reagent to each well.[8][21]

-

Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1 to 3 hours.[8]

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[21]

Data Presentation and Interpretation

Quantitative data from the cytotoxicity assays should be summarized in clearly structured tables for easy comparison. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth or viability, should be calculated for each cell line and time point.

Table 1: Hypothetical IC₅₀ Values of this compound on Various Cell Lines after 48-hour exposure.

| Cell Line | Description | IC₅₀ (µM) - MTT Assay | IC₅₀ (µM) - LDH Assay |

| A549 | Human Lung Carcinoma | 28.7 ± 3.2 | 35.4 ± 4.1 |

| MCF-7 | Human Breast Adenocarcinoma | 42.1 ± 5.5 | 51.9 ± 6.3 |

| HeLa | Human Cervical Cancer | 35.6 ± 4.8 | 44.0 ± 5.9 |

| HepG2 | Human Hepatocellular Carcinoma | 65.3 ± 7.1 | 78.2 ± 8.5 |

| K562 | Human Chronic Myelogenous Leukemia | 19.8 ± 2.5 | 25.1 ± 3.0 |

| Vero | Normal Kidney Epithelial | > 100 | > 100 |

Figure 1: Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: A streamlined workflow for the comprehensive in vitro cytotoxicity evaluation of a test compound.

Mechanistic Insights: Elucidating the Mode of Action

A significant decrease in cell viability (MTT assay) coupled with a corresponding increase in LDH release and caspase activity suggests that this compound may induce cytotoxic effects through apoptosis and necrosis. Anticancer drugs often exert their effects by interfering with cell division or inducing DNA damage, which can trigger programmed cell death.[24] The activation of executioner caspases like caspase-3 and -7 is a hallmark of apoptosis.[19][20]

Figure 2: Simplified Overview of Potential Cytotoxicity Pathways

References

- 1. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer candidates with promising antioxidant properties [epubl.ktu.edu]

- 4. benchchem.com [benchchem.com]

- 5. Human Cell Lines Examples: 9 Cancer Cell Lines [cytion.com]

- 6. researchgate.net [researchgate.net]

- 7. Human Cell Lines Examples: 9 Cancer Cell Lines [cytion.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. atcc.org [atcc.org]

- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 17. LDH cytotoxicity assay [protocols.io]

- 18. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 19. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. mayo.edu [mayo.edu]

- 21. promega.com [promega.com]

- 22. bio-protocol.org [bio-protocol.org]

- 23. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]

- 24. Chemotherapy - Wikipedia [en.wikipedia.org]

A Technical Guide to the Preliminary ADME/Tox Profiling of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid

Abstract

The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic properties or unforeseen toxicity.[1][2] Addressing these liabilities in the earliest stages of research is paramount for efficient and cost-effective drug development. This guide provides a comprehensive framework for the preliminary Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) assessment of a novel small molecule, 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid. By integrating in silico predictions with foundational in vitro assays, this document serves as a technical manual for researchers, scientists, and drug development professionals. We will explore the rationale behind key experimental choices, provide detailed, self-validating protocols, and interpret hypothetical data to construct a holistic preliminary risk profile for this compound, thereby enabling informed, data-driven decisions in the lead optimization process.

Introduction: The Imperative of Early Assessment

In modern drug discovery, the "fail early, fail cheap" paradigm is a guiding principle. Historically, ADME/Tox properties were evaluated late in the development pipeline, leading to costly late-stage attrition. Today, it is recognized that a thorough understanding of a compound's behavior in a biological system is as critical as its potency and selectivity.[2][3] This guide focuses on this compound, a compound with several structural features that warrant careful ADME/Tox consideration:

-

Carboxylic Acid Moiety: This acidic group significantly influences solubility, pKa, and potential interactions with transporters.

-

Phenolic Hydroxyl Group: A common site for Phase II metabolic conjugation (e.g., glucuronidation or sulfation), which can heavily impact clearance rates.

-

Cyclopropyl Ring: This strained three-membered ring is often incorporated into drug candidates to enhance potency or improve metabolic stability by making adjacent C-H bonds less susceptible to oxidative metabolism by Cytochrome P450 enzymes.[4][5][6] However, it can also sometimes be a liability, leading to mechanism-based inactivation of enzymes.[6]

This document outlines a logical, tiered approach to characterize these features, moving from rapid computational predictions to robust laboratory-based assays.

Foundational Assessment: In Silico and Physicochemical Profiling

Causality of Experimental Choice: Before committing to resource-intensive in vitro experiments, we leverage computational tools. In silico ADME/Tox prediction offers a rapid, cost-effective method to forecast a compound's drug-like properties based solely on its chemical structure.[7][8] These predictions are not definitive but are invaluable for identifying potential red flags and for guiding the design of subsequent wet lab experiments.

The initial workflow involves calculating key physicochemical properties and assessing compliance with established drug-likeness guidelines, such as Lipinski's Rule of Five.

Caption: Workflow for initial in silico compound assessment.

Table 1: Predicted Physicochemical Properties (Note: As this compound is a novel compound, these are hypothetical values based on its structure and comparison to similar known molecules like Phloretic acid[9].)

| Parameter | Predicted Value | Implication for ADME/Tox | Source |

| Molecular Weight | ~206 g/mol | Excellent (<500 Da), favorable for absorption. | [10][11] |

| logP (Lipophilicity) | ~1.9 | Moderate lipophilicity, balanced for permeability and solubility. | [10][11] |

| pKa (Acidic) | ~4.5 | Will be ionized at physiological pH 7.4, impacting cell permeability. | |

| Aqueous Solubility | Moderate to High | Favorable for formulation and dissolution in the GI tract. | |

| H-Bond Donors | 2 | Good (<5), favorable for permeability. | [10][11] |

| H-Bond Acceptors | 3 | Good (<10), favorable for permeability. | [10][11] |

| Polar Surface Area | ~57 Ų | Good (<140 Ų), suggests potential for good oral absorption. | [9] |

Absorption: Will It Enter the System?

Causality of Experimental Choice: For orally administered drugs, absorption across the intestinal wall is the first major hurdle. We use the Caco-2 permeability assay because it is the gold standard in vitro model for predicting human intestinal absorption.[12][13] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiate to form a polarized monolayer of cells with tight junctions and transporters that mimic the intestinal epithelium.[13] This assay not only predicts passive diffusion but can also identify if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp), a common cause of poor bioavailability.[11][13]

Table 2: Caco-2 Permeability Assay Results (Hypothetical)

| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Predicted Human Absorption |

| Test Compound | 8.5 | 9.1 | 1.07 | High |

| Antipyrine (High Perm.) | >15 | >15 | ~1.0 | High (>90%) |

| Atenolol (Low Perm.) | <1.0 | <1.0 | ~1.0 | Low (<50%) |

| Talinolol (P-gp Substrate) | 1.5 | 12.0 | 8.0 | Moderate (Efflux Limited) |

Interpretation: The hypothetical data, with a high apparent permeability (Papp) in the absorptive (A→B) direction and an efflux ratio near 1, suggests that this compound is likely well-absorbed and is not a significant substrate for efflux transporters like P-gp.[13]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

-

Cell Culture: Caco-2 cells are seeded onto 96-well Transwell® plates and cultured for approximately 21 days to allow for differentiation and formation of a confluent, polarized monolayer.[14]

-

Monolayer Integrity Check: The integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Wells with TEER values ≥ 200 Ω·cm² are deemed suitable for the assay.[15]

-

Buffer Preparation: A transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM glucose) is prepared and warmed to 37°C.

-

Dosing Solution Preparation: The test compound is dissolved in the transport buffer to a final concentration (e.g., 10 µM).

-

Assay Initiation (A→B):

-

The culture medium is removed from both apical (A) and basolateral (B) chambers.

-

The apical side is filled with the dosing solution.

-

The basolateral side is filled with fresh transport buffer.

-

-

Assay Initiation (B→A):

-

The basolateral side is filled with the dosing solution.

-

The apical side is filled with fresh transport buffer.

-

-

Incubation: The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).

-

Sampling: At the end of the incubation, samples are collected from both the donor and receiver chambers.

-

Quantification: The concentration of the test compound in all samples is determined using a sensitive analytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio >2 is indicative of active efflux.[13]

Distribution: Where Does It Go?

Causality of Experimental Choice: Once a drug enters systemic circulation, it can bind to plasma proteins, primarily albumin. This binding is reversible, but only the unbound fraction of the drug is free to distribute into tissues, interact with its target, be metabolized, and be excreted.[16] High plasma protein binding (>99%) can limit a drug's efficacy and complicate its pharmacokinetics. We measure plasma protein binding (PPB) using equilibrium dialysis, a method widely considered the gold standard for its accuracy and minimal experimental artifacts.[16][17]

Table 3: Plasma Protein Binding Results (Hypothetical)

| Species | Test Compound (% Bound) | Test Compound (Fraction Unbound, fu) | Warfarin (Control) (% Bound) |

| Human | 94.5% | 0.055 | >99% |

Interpretation: The hypothetical result of 94.5% bound indicates that the compound is moderately to highly bound to human plasma proteins. While not extreme, this level of binding must be considered when interpreting potency data and predicting in vivo dosing.

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

-

Apparatus Setup: A Rapid Equilibrium Dialysis (RED) device is used. This device consists of inserts with two chambers separated by a semipermeable membrane with an 8 kDa molecular weight cutoff, which retains proteins but allows small molecules to pass freely.[18]

-

Sample Preparation: The test compound is added to pooled human plasma at a specific concentration (e.g., 1 µM).

-

Loading the Device:

-

The plasma containing the test compound is added to one chamber (the plasma chamber).

-

An equal volume of phosphate-buffered saline (PBS) is added to the other chamber (the buffer chamber).

-

-

Equilibration: The sealed device is incubated at 37°C on an orbital shaker for 4-6 hours to allow the unbound fraction of the compound to reach equilibrium across the membrane.[18]

-

Sampling: After incubation, aliquots are removed from both the plasma and buffer chambers.

-

Matrix Matching & Extraction: To ensure accurate comparison, the plasma sample is diluted with PBS, and the buffer sample is diluted with control plasma. Proteins are then precipitated by adding an organic solvent (e.g., acetonitrile) containing an internal standard.

-

Quantification: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the test compound in each chamber. The concentration in the buffer chamber represents the free (unbound) drug concentration.

-

Calculation: The percentage bound is calculated from the concentrations in the plasma (C_plasma) and buffer (C_buffer) chambers.

Metabolism: How Is It Cleared?

Causality of Experimental Choice: Drug metabolism is a primary determinant of a compound's half-life and a major source of drug-drug interactions (DDIs).[19] We perform two key assays using human liver microsomes (HLM), which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.

-

Metabolic Stability: This assay measures the rate at which the compound is metabolized by HLM. It provides an estimate of intrinsic clearance, which is critical for predicting hepatic clearance and in vivo half-life.[20]

-

CYP Inhibition: This assay determines if the compound inhibits the activity of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).[19][21] Inhibition of these enzymes can cause dangerous DDIs by slowing the metabolism of co-administered drugs.[21][22]

Caption: Workflow for determining CYP450 inhibition potential.

Table 4: Metabolic Stability & CYP Inhibition Profile (Hypothetical)

| Assay | Parameter | Result | Interpretation |

| Metabolic Stability | Half-life (t½) in HLM | 45 min | Moderately stable; suggests moderate hepatic clearance. |

| Intrinsic Clearance (CLint) | 35 µL/min/mg | Moderate clearance predicted. | |

| CYP Inhibition | CYP1A2 IC₅₀ | > 50 µM | Low risk of DDI. |

| CYP2C9 IC₅₀ | > 50 µM | Low risk of DDI. | |

| CYP2C19 IC₅₀ | > 50 µM | Low risk of DDI. | |

| CYP2D6 IC₅₀ | 12 µM | Moderate risk; warrants further investigation. | |

| CYP3A4 IC₅₀ | > 50 µM | Low risk of DDI. |

Interpretation: The compound shows moderate metabolic stability. The key finding is the moderate inhibition of CYP2D6, an important enzyme for metabolizing many common drugs. An IC₅₀ value between 1 and 20 µM is a potential flag that requires follow-up, such as determining the mechanism of inhibition (e.g., reversible or time-dependent).

Experimental Protocols: Metabolism Assays

Metabolic Stability Assay:

-

Preparation: Human liver microsomes are thawed and diluted in phosphate buffer. The test compound is added to this mixture.

-

Initiation: The reaction is started by adding a pre-warmed NADPH-regenerating system (cofactor).

-

Time-Course Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is immediately stopped by adding cold acetonitrile.

-

Analysis: The concentration of the parent compound remaining at each time point is measured by LC-MS/MS.

-

Calculation: The half-life (t½) is determined from the slope of the natural log of the percent remaining versus time.

CYP Inhibition (IC₅₀) Assay:

-

Preparation: A reaction mixture containing HLM, phosphate buffer, and a specific probe substrate for a single CYP isoform is prepared.[19]

-

Incubation: The test compound is added at a range of concentrations (e.g., 0.1 to 50 µM) and pre-incubated with the HLM mixture.

-

Reaction Initiation: The reaction is started by adding NADPH.

-

Quenching: After a short incubation (e.g., 10 minutes), the reaction is stopped with cold acetonitrile.

-

Analysis: The amount of the specific metabolite formed from the probe substrate is quantified by LC-MS/MS.

-

Calculation: The percent inhibition at each concentration is calculated relative to a vehicle control. The IC₅₀ value is determined by fitting the data to a dose-response curve. This process is repeated for each major CYP isoform.[19]

Preliminary Toxicity Assessment

Causality of Experimental Choice: Identifying potential toxicity is a critical step to de-risk a compound. Early in vitro screens can highlight liabilities such as general cytotoxicity, cardiotoxicity, and mutagenicity, which are common reasons for drug failure.

-

In Vitro Cytotoxicity: A baseline assessment using a relevant cell line (e.g., HepG2, a human liver carcinoma line) to determine if the compound causes general cell death.

-

hERG Inhibition: The hERG potassium ion channel is critical for cardiac repolarization. Blockade of this channel can lead to fatal arrhythmias (Torsades de Pointes). Regulatory agencies mandate hERG testing due to its critical safety importance.

-

Bacterial Reverse Mutation (Ames) Test: This assay is a well-established screen for mutagenic potential (the ability to cause genetic mutations), which is a strong indicator of carcinogenic risk.

Table 5: Preliminary Toxicity Screen (Hypothetical)

| Assay | Endpoint | Result | Interpretation |

| Cytotoxicity (HepG2) | CC₅₀ | > 100 µM | Not cytotoxic at relevant concentrations. |

| hERG Inhibition | IC₅₀ | > 30 µM | Low risk of cardiac arrhythmia. |

| Ames Test (TA98, TA100) | Mutagenicity | Negative | No evidence of mutagenic potential. |

Interpretation: The hypothetical toxicity profile is clean. The lack of cytotoxicity, a low potential for hERG blockade, and a negative Ames test result are all highly favorable indicators for the compound's safety profile.

Synthesis and Interpretation: A Holistic Profile

The ultimate goal of preliminary profiling is to synthesize disparate data points into a coherent risk-benefit assessment. This allows the project team to make an informed " go/no-go " decision or to identify specific properties that require optimization.

Caption: Integrated risk assessment based on preliminary ADME/Tox data.

Overall Assessment and Next Steps:

Based on this hypothetical preliminary profile, this compound presents as a promising, but not perfect, candidate.

-

Strengths: The compound exhibits excellent absorption characteristics and a clean preliminary safety profile. These are significant assets for any drug candidate.

-

Potential Liabilities:

-

Moderate CYP2D6 Inhibition: This is the most significant flag. It poses a risk for drug-drug interactions in patients taking other medications metabolized by this enzyme.

-

High Plasma Protein Binding: While not a fatal flaw, the high binding means that a larger total dose may be required to achieve a therapeutic concentration of free drug. It also means that small changes in binding (e.g., due to disease state or co-administered drugs) could have a large effect on the free fraction.

-

-

Recommended Next Steps:

-

Medicinal Chemistry: Synthesize a small set of analogs to understand the structure-activity relationship for CYP2D6 inhibition. The goal would be to reduce or eliminate this off-target activity while maintaining potency.

-

Further In Vitro DMPK: Conduct a time-dependent inhibition (TDI) study for CYP2D6 to see if the compound is a mechanism-based inactivator, which is a more serious liability.

-

Metabolite Identification: Identify the major metabolites formed in human liver microsomes to understand the primary clearance pathways and to check if any metabolites are pharmacologically active or reactive.

-

By following this structured approach, potential roadblocks are identified early, allowing resources to be focused on the most promising candidates and guiding the rational design of better, safer medicines.

References

- 1. vectorb2b.com [vectorb2b.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. In Silico ADME/Tox Comes of Age: Twenty Years Later - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Silico Tools and Software to Predict ADMET of New Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 13. Caco-2 Permeability | Evotec [evotec.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. bioivt.com [bioivt.com]

- 18. Plasma Protein Binding Assay | Domainex [domainex.co.uk]

- 19. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 20. cellgs.com [cellgs.com]

- 21. enamine.net [enamine.net]

- 22. lnhlifesciences.org [lnhlifesciences.org]

"discovery and novelty of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid"

An In-depth Technical Guide on the Discovery and Novelty of the 3-((4-Hydroxyphenyl)amino)propanoic Acid Scaffold

Introduction: A New Scaffold for Pressing Therapeutic Challenges

The landscape of medicinal chemistry is in a constant state of evolution, driven by the urgent need for novel therapeutic agents to combat challenges like multidrug-resistant pathogens and the complexities of cancer.[1][2] While aryl propanoic acid derivatives have long been a cornerstone of anti-inflammatory therapy, their structural versatility suggests a much broader therapeutic potential.[3] This guide delves into the discovery and emergent novelty of a promising chemical framework: 3-((4-hydroxyphenyl)amino)propanoic acid. This scaffold has recently emerged as a fertile ground for the development of new antimicrobial and anticancer candidates.[4][5] Our exploration here will focus on the synthetic strategies, the surprising breadth of biological activity, and the future avenues of investigation for this versatile molecule and its derivatives.